molecular formula C14H20N6OS B7151751 N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide

N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide

Cat. No.: B7151751
M. Wt: 320.42 g/mol
InChI Key: APODPGRKTYPFJW-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a thiazole ring and a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-11(13(21)17-14-15-5-9-22-14)19-6-2-12(3-7-19)10-20-8-4-16-18-20/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APODPGRKTYPFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2CCC(CC2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and triazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)-2-[4-(methyl)piperidin-1-yl]propanamide
  • N-(1,3-thiazol-2-yl)-2-[4-(benzyl)piperidin-1-yl]propanamide
  • N-(1,3-thiazol-2-yl)-2-[4-(phenyl)piperidin-1-yl]propanamide

Uniqueness

Compared to similar compounds, N-(1,3-thiazol-2-yl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide may exhibit unique properties due to the presence of the triazole ring. This ring can enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for further research and development.

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